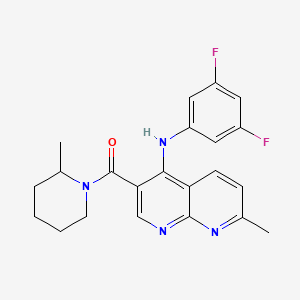

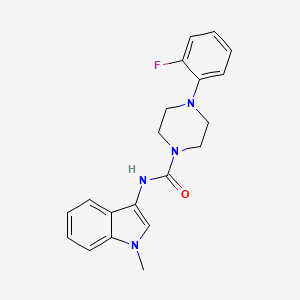

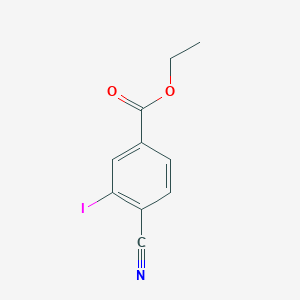

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroanalytical methods such as NMR and IR . For instance, the molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, on hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For instance, the NMR and IR spectra can provide information about the chemical structure of the compound .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Research has been focused on synthesizing novel derivatives involving this compound to explore their pharmacological properties. For example, a study on the design, synthesis, and pharmacological evaluation of some novel derivatives involving similar structural frameworks demonstrated antidepressant and antianxiety activities in vivo through Porsolt’s behavioral despair test and the plus maze method on albino mice (J. Kumar et al., 2017).

Antimicrobial and Antitumor Activities

There has been significant interest in modifying the structure of this compound to produce derivatives with enhanced antimicrobial and antitumor activities. One study synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects on certain bacteria and exhibited specific antiviral activity against tobacco mosaic virus (Z. Xia, 2015). Another study focused on the synthesis and in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, demonstrating significant reduction in tumor volume and inhibition of tumor-induced angiogenesis (S. Chandrappa et al., 2010).

Anticonvulsant Agents

Further investigations into derivatives of this compound have led to the synthesis of heterocyclic compounds with a sulfonamide moiety, aimed at evaluating their anticonvulsant activity. Certain synthesized compounds showed protection against picrotoxin-induced convulsion, with one derivative displaying significant anticonvulsive effects (A. A. Farag et al., 2012).

Antimicrobial Evaluation

Another area of research has been the synthesis of isoxazole-based heterocycles incorporating a sulfamoyl moiety, aiming to develop new antimicrobial agents. The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target specific proteins or enzymes in pathogens or cancer cells .

Mode of Action

The exact mode of action of This compound It’s known that similar compounds interact with their targets, causing changes that inhibit the growth of pathogens or cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by This compound Related compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to have promising antimicrobial activity and were active against certain types of cancer cells .

Orientations Futures

Thiazole derivatives have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, as well as the development of new synthesis methods .

Analyse Biochimique

Biochemical Properties

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for drug development . It interacts with enzymes such as cyclooxygenase (COX-1 and COX-2), where it binds to the active site and inhibits their activity . Additionally, it has been observed to interact with various proteins involved in cell signaling pathways, thereby modulating their functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as cyclooxygenase, leading to their inhibition and subsequent reduction in the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, resulting in altered phosphorylation states and changes in gene expression . These molecular interactions contribute to its antiproliferative and antimicrobial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time . The compound’s activity may decrease if exposed to extreme conditions, such as high temperatures or acidic environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and antimicrobial activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are subsequently conjugated and excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . Studies have shown that the compound can cross the blood-brain barrier, indicating its potential for central nervous system applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in regulating gene expression . Post-translational modifications, such as phosphorylation, may further modulate its subcellular localization and activity.

Propriétés

IUPAC Name |

N-[4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-15(25)21-16-4-6-17(7-5-16)30(26,27)24-10-8-23(9-11-24)13-20-22-18(14-29-20)19-3-2-12-28-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEOAALVFKKBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2700996.png)

![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)

![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)

![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)